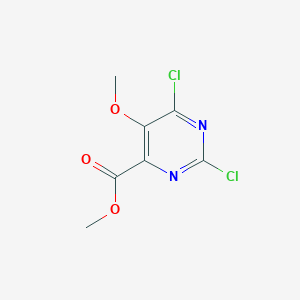

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate

Description

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate (CAS: [878650-31-8]) is a pyrimidine derivative characterized by a dichloro-substituted pyrimidine ring, a methoxy group at position 5, and a methyl ester at position 2. This compound is synthesized for applications in pharmaceuticals and agrochemicals, particularly as a key intermediate in the development of kinase inhibitors and herbicides . Its molecular formula is C₇H₆Cl₂N₂O₃, with a purity of 98% in commercial supplies . The ester and halogen substituents enhance its reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing complex heterocyclic frameworks.

Properties

IUPAC Name |

methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O3/c1-13-4-3(6(12)14-2)10-7(9)11-5(4)8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKWCOJJOVQDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(N=C1Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467864 | |

| Record name | Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878650-31-8 | |

| Record name | Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of 5-Methoxyl-4,6-Dihydroxypyrimidine

Two main chlorinating agents are used industrially:

| Chlorinating Agent | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Phosphorus oxychloride (POCl3) | 65°C for 1.5 hours, followed by reduced pressure recovery of POCl3 | High reactivity, effective chlorination | Highly toxic, requires careful handling |

| Phosphorus trichloride (PCl3) | 70–80°C initial addition, reflux at 110–120°C for 2–6 hours | Less toxic than POCl3, lower cost | Requires longer reaction time, temperature control critical |

The reaction typically starts with 5-methoxyl-4,6-dihydroxypyrimidine disodium salt reacting with the chlorinating agent. The process includes heating under controlled temperature with stirring to achieve substitution of hydroxyl groups by chlorine atoms at positions 4 and 6.

Extraction and Purification

After chlorination, the reaction mixture is cooled and subjected to extraction with organic solvents such as trichloroethylene or trieline. Multiple extractions (up to 9 times) are performed to isolate the chlorinated intermediate. The organic solvent is then recovered by distillation for reuse.

Methanolysis and Esterification

The chlorinated intermediate (5-methoxyl-4,6-dichloropyrimidine) is dissolved in methanol (typically 3 times the mass of the intermediate) and heated to achieve full dissolution. Cooling to around 45°C allows for crystallization of the methyl ester product, which is then filtered and dried to yield Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate.

Representative Preparation Procedure (Based on Patent CN104370826B)

| Step | Procedure | Conditions | Yield and Remarks |

|---|---|---|---|

| 1 | React 31 parts 5-methoxyl-4,6-dihydroxypyrimidine disodium with 42 parts phosphorus oxychloride | 65°C, 1.5 hours, reduced pressure recovery of POCl3 | High yield of 5-methoxyl-4,6-dichloropyrimidine |

| 2 | Cool to 35°C, add trichloroethylene, hydrolyze with 650 parts water at 65°C | Stirring for extraction | Efficient phase separation |

| 3 | Separate organic layer, repeat extraction 9 times, distill solvent to recover trichloroethylene | Multiple extractions ensure purity | Obtains crude chloride intermediate |

| 4 | Dissolve crude chloride in methanol (3x mass), heat to dissolve, cool to 45°C, filter and dry | Crystallization of methyl ester | 19 parts of purified product obtained |

This method emphasizes solvent recycling and controlled reaction conditions to maximize yield and minimize waste.

Alternative Preparation Using Phosphorus Trichloride (Patent CN103910683A)

This method replaces the highly toxic POCl3 with PCl3 to improve safety and reduce costs:

- Phosphorus trichloride is warmed to 70–80°C.

- 4,6-dihydroxy-5-methoxypyrimidine sodium salt is added slowly over 0.5 to 1.5 hours, maintaining 80–95°C.

- The mixture is refluxed at 110–120°C for 2–6 hours.

- After cooling below 90°C, an organic solvent (e.g., trieline) is added, followed by hydrolysis with deionized water.

- The organic phase is separated, neutralized to pH 6.5–7 with alkali, and solvent is distilled off under reduced pressure.

This method reduces operator exposure to hazardous chemicals and provides comparable yields with enhanced environmental safety.

Chemical Reaction Summary

| Reaction Step | Reagents/Conditions | Outcome |

|---|---|---|

| Chlorination | POCl3 or PCl3, 65–120°C | Replacement of hydroxyl groups with chlorine |

| Extraction | Trichloroethylene or trieline, water | Separation of chlorinated intermediate |

| Esterification | Methanol, heat, cooling | Formation of methyl ester group |

| Purification | Filtration, drying | Pure this compound |

Research Findings and Notes

- The chlorination step is critical and requires precise temperature control to avoid side reactions or decomposition.

- Use of phosphorus trichloride is a significant advancement due to lower toxicity and cost compared to phosphorus oxychloride.

- Multiple solvent extractions improve purity but increase processing time and solvent consumption; solvent recovery systems are essential for sustainability.

- The esterification step is straightforward but must be carefully controlled to avoid hydrolysis or transesterification side reactions.

- Industrial methods often employ continuous flow reactors and automated controls to optimize yield and reproducibility.

Summary Table of Key Preparation Parameters

| Parameter | Method Using POCl3 | Method Using PCl3 |

|---|---|---|

| Chlorinating agent | Phosphorus oxychloride (POCl3) | Phosphorus trichloride (PCl3) |

| Reaction temperature | 65°C (chlorination), reflux 110–120°C | 70–80°C (addition), reflux 110–120°C |

| Reaction time | 1.5 hours (chlorination) | 2–6 hours (reflux) |

| Solvent for extraction | Trichloroethylene | Trieline |

| Number of extractions | 9 | Multiple (optimized per process) |

| Esterification solvent | Methanol | Methanol |

| Product yield | High (e.g., 19 parts from 31 parts starting material) | Comparable yield |

| Safety considerations | High toxicity of POCl3 | Lower toxicity, safer handling |

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo transesterification

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Acidic or basic catalysts for esterification and hydrolysis

Major Products

Substitution Products: Amino or thiol derivatives.

Oxidation Products: Oxides or hydroxyl derivatives.

Reduction Products: Amines.

Hydrolysis Products: Carboxylic acids

Scientific Research Applications

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its role in synthesizing pharmacologically active compounds.

Industry: Used in the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with nucleotide-binding sites, thereby exhibiting antimicrobial or anticancer activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine-Based Compounds

Key Findings:

Ester Group Variation : Replacing the methyl ester (COOMe) with ethyl (COOEt) in the ethyl analog ([1313717-11-1]) may alter solubility and hydrolysis kinetics, though reactivity in nucleophilic aromatic substitution (SNAr) remains comparable .

Halogen Effects : The iodo-substituted analog ([1136962-00-9]) leverages iodine’s leaving-group ability for cross-coupling reactions, unlike the methoxy or CF₃ variants .

Crystal Packing: The non-esterified analog 4,6-dichloro-5-methoxypyrimidine ([N/A]) forms Cl···N halogen bonds (3.09–3.10 Å), stabilizing its crystal lattice—a feature less pronounced in ester-containing derivatives .

Comparison with Benzoate Derivatives

Table 2: Benzoate vs. Pyrimidinecarboxylate Derivatives

Key Findings:

Aromatic System : Pyrimidine-based esters exhibit higher polarity and nitrogen-mediated reactivity compared to benzene derivatives, enabling diverse heterocyclic transformations .

Biological Activity : The pyrimidine core is critical for targeting enzyme active sites (e.g., kinases), whereas benzoate derivatives are more common in agrochemicals .

Biological Activity

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique substitution pattern that may contribute to its diverse biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The compound has the following molecular formula: C₇H₆Cl₂N₂O₃. Its structure includes:

- Two chlorine atoms at the 2 and 6 positions.

- A methoxy group at the 5 position.

- A carboxylate group at the 4 position.

This specific arrangement is believed to enhance its interaction with biological targets, making it a subject of interest for further research.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The compound may act as an inhibitor of specific enzymes or receptors, influencing pathways critical for cell proliferation and survival. For instance, it has been suggested that similar pyrimidine derivatives can inhibit DNA synthesis by interfering with pyrimidine metabolism, which is a mechanism often exploited in anticancer therapies .

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. These compounds have been tested in vitro against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

2. Anticancer Properties

The anticancer potential of this compound has been evaluated through various studies. For example, it has demonstrated cytotoxic effects against several cancer cell lines, including human colon cancer (HCT116) and murine leukemia (P388). The mechanism likely involves apoptosis induction and cell cycle arrest .

3. Enzyme Inhibition

this compound has also been studied for its ability to inhibit specific enzymes related to cancer progression. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition could lead to reduced proliferation of cancer cells .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of halogen atoms (chlorine) and the methoxy group significantly enhance the biological activity of this compound compared to other pyrimidine derivatives. These substituents improve binding affinity to target proteins and increase the compound's overall efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential nucleophilic substitution and esterification. For example, chlorination of a pyrimidine precursor (e.g., 5-methoxypyrimidine-4-carboxylic acid) using POCl₃ or PCl₅ under reflux, followed by esterification with methanol in the presence of a catalyst like H₂SO₄. Reaction temperature and stoichiometry of chlorinating agents are critical for minimizing byproducts such as over-chlorinated derivatives .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., dichloromethane for chlorination, methanol for esterification) to enhance regioselectivity .

Q. How is the structural identity of this compound confirmed?

- Techniques : Use single-crystal X-ray diffraction (SC-XRD) to resolve the planar pyrimidine ring and methoxy group orientation. Complementary methods include:

- NMR : ¹³C NMR to confirm ester carbonyl (δ ~165–170 ppm) and chlorine substituents.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion verification (expected [M+H]⁺ ≈ 251.0) .

- Validation : Compare crystallographic data (e.g., bond lengths, Cl–N contacts) with computational models (DFT) to validate deviations ≤0.05 Å .

Q. What stability challenges arise during storage, and how are they mitigated?

- Findings : The compound is hygroscopic and prone to hydrolysis under humid conditions. Degradation products include 2,6-dichloro-5-methoxypyrimidine-4-carboxylic acid (identified via LC-MS).

- Best Practices : Store in airtight containers under inert gas (N₂ or Ar) at –20°C. Use desiccants like silica gel to limit moisture exposure .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., planarity deviations) be resolved during structural refinement?

- Approach : Use SHELXL for refinement, applying restraints to the methoxy group’s C–O–C angles if torsional disorder is observed. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., Cl···N contacts ≈3.09–3.10 Å) .

- Troubleshooting : If residual electron density >0.3 eÅ⁻³ persists, consider twinning or partial occupancy of solvent molecules .

Q. What strategies improve regioselectivity in further functionalization (e.g., introducing aryl groups at the 4-position)?

- Methodology : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a dichloropyrimidine precursor. Optimize ligand choice (e.g., SPhos for bulky aryl boronic acids) and base (K₂CO₃ in THF/H₂O) to achieve >80% regioselectivity .

- Data Contradictions : Competing C5 vs. C4 substitution can occur; use DFT calculations to predict activation barriers and guide ligand selection .

Q. How does substituent modification (e.g., replacing methoxy with ethoxy) impact biological activity in enzyme inhibition studies?

- Structure-Activity Relationship (SAR) : Analogous dihydropyrimidone derivatives (e.g., Methyl 4-(2-fluoro-4-methoxyphenyl)-6-methyl-2-oxo-dihydropyrimidine-5-carboxylate) show IC₅₀ values <15 μM against thymidine phosphorylase. Methoxy groups enhance solubility but may reduce binding affinity compared to halogens .

- Experimental Design : Test analogs in enzyme assays (e.g., spectrophotometric monitoring of 2-deoxy-D-ribose release) and correlate with computed electrostatic potential maps .

Q. What computational tools are recommended for modeling electronic effects of substituents on reactivity?

- Tools : Gaussian 16 for DFT calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO/LUMO). Compare Mulliken charges to predict nucleophilic/electrophilic sites .

- Validation : Overlay computational electrostatic potential surfaces with crystallographic data to identify reactive regions (e.g., C4 for electrophilic attack) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.